N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)18(23)21-12-10-16(11-13-21)14-19-17(22)9-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCSWCUARNVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylpropanamido group: This step involves the reaction of the piperidine derivative with 3-phenylpropanoic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research has indicated that derivatives of N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide exhibit inhibitory effects on mycobacterial proteases, suggesting potential as antibacterial agents. This is particularly relevant in the context of drug-resistant strains of bacteria .
- Analgesic Properties : The compound's structural features may contribute to its activity as an analgesic. Studies have shown that similar piperidine derivatives can selectively bind to μ-opioid receptors, which are crucial for pain relief. This binding affinity could lead to the development of new pain management therapies with reduced side effects compared to traditional opioids .
- Cancer Treatment : The compound has been explored for its potential in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis. Its ability to modulate proteolytic enzymes involved in cancer progression presents a promising avenue for research .
Case Studies
Mechanistic Insights
The mechanisms by which this compound exerts its effects are multifaceted:
- Receptor Interaction : The compound's structure allows it to interact with various biological receptors, including opioid receptors and proteolytic enzymes. These interactions can modulate pain pathways and bacterial growth.
- Structural Modifications : Alterations in the molecular structure have been shown to significantly impact biological activity. For instance, increasing the size of substituents at specific positions can enhance selectivity towards desired targets while minimizing off-target effects .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide, differing primarily in substituents and functional groups:
Key Observations:
Substituent Impact on Solubility :
- The target compound’s N,N-dimethyl group likely improves aqueous solubility compared to the benzyl group in ’s analog, which is more hydrophobic .
- The methoxycarbonyl group in ’s compound may confer higher lipophilicity but reduced hydrolytic stability compared to the carboxamide in the target compound.
The 3-phenylpropanamido moiety, common to the target compound and ’s analog, may contribute to π-π stacking interactions in biological systems.
Synthetic Complexity :
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s dimethyl substitution may reduce cytochrome P450-mediated metabolism, enhancing its half-life compared to benzyl-containing analogs .
- The high molecular weight of ’s compound (>800 g/mol) may limit blood-brain barrier penetration, whereas the target compound’s smaller size could improve CNS accessibility .
Biological Activity
N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethyl group and an amide linkage to a phenylpropanamide moiety. This structural arrangement is believed to contribute to its biological activity, particularly in modulating specific biological pathways.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Chemical Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 262.36 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular proliferation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Study 1: Anti-inflammatory Effects
In a study investigating anti-inflammatory properties, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Study 2: Antitumor Activity
Another research effort focused on the compound's antitumor effects. In vitro assays demonstrated that it inhibited the growth of various cancer cell lines through apoptosis induction. The study highlighted the compound's ability to modulate apoptotic pathways, making it a candidate for further development in cancer therapy.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
